3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
The compound “3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions . These reactions are advantageous as they can create functionalized molecular structures with new C–C, C–N, and C–O bonds . The use of catalysts like L-proline can promote a variety of transformations due to its secondary amine functionality .Scientific Research Applications
Synthesis and Cytotoxic Activities
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds demonstrates their potential for cytotoxic activities against various cancer cell lines. For instance, Deady et al. (2003) explored the synthesis of carboxamide derivatives showing potent cytotoxic effects, particularly against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. These findings suggest a potential research application of structurally similar compounds in developing anticancer agents (Deady et al., 2003).
Structural Studies
Dyachenko et al. (2019) reported on the synthesis of functionalized partially hydrogenated quinolines using a tandem protocol, involving X-ray diffraction analysis to study the molecular and crystal structures. This approach highlights the importance of structural analysis in understanding the properties and potential applications of new compounds (Dyachenko et al., 2019).
Biological Activity and Dyeing Applications
A study by Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, showing high efficiency in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity. These compounds were also applied for dyeing polyester fabrics, indicating the versatility of such compounds in both biomedical and industrial applications (Khalifa et al., 2015).
Antitumor Evaluation
Research into thiazolo[5,4-b]quinoline derivatives by Alvarez-Ibarra et al. (1997) involved synthesizing compounds with significant antitumor activities, emphasizing the role of specific structural features in enhancing biological activity. The study underscores the potential of such compounds in antitumor research and therapy (Alvarez-Ibarra et al., 1997).
Properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O2S2/c1-28(2)13-17-20(18(34)14-28)19(15-9-5-3-6-10-15)21-22(29)23(36-26(21)30-17)24(35)31-27-32-25(37-33-27)16-11-7-4-8-12-16/h3-12H,13-14,29H2,1-2H3,(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHHFMLQNPYJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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